(1,3-Dihydroisobenzofuran-5-yl)methanamine
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Description
(1,3-Dihydroisobenzofuran-5-yl)methanamine , also known by its chemical formula C9H11NO , is a compound with a molecular weight of 149.19 g/mol . Its chemical structure features a dihydroisobenzofuran ring system attached to a methylamine group. The compound’s SMILES notation is C1=CC2=C(C=C1CN)COC2 .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: The synthesis of compounds related to (1,3-Dihydroisobenzofuran-5-yl)methanamine often involves condensation reactions and 1,3-dipolar cycloaddition reactions. For example, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and its derivatives utilized polyphosphoric acid condensation and were characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Biological Efficacy
- Antimicrobial and Anticancer Studies: Some derivatives of methanamine, such as 1-(furan-2-yl) methanamine, have been explored for their antibacterial and anticancer activities. These compounds have shown potential efficacy against specific microbial target proteins and cancer cell lines (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Chemical Properties and Applications
- Structural Analysis and Chemical Behavior: The structural characteristics and chemical behavior of compounds like this compound have been studied extensively. This includes characterizations using NMR spectroscopy, Elemental Analysis, and Mass Spectrometry to understand their molecular structure and potential applications (Younas, Abdelilah, & Anouar, 2014).
Potential Therapeutic Uses
Anticonvulsant Activity
Certain derivatives of methanamine have been tested for anticonvulsant activity. These compounds were synthesized and then screened for their ability to protect against seizures, with some showing promising results in comparison to standard drugs (Pandey & Srivastava, 2011).
Antidepressant-like Activity
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed potential antidepressant-like activity in preliminary studies, suggesting their relevance in psychiatric pharmacotherapy (Sniecikowska et al., 2019).
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWVGCODTFCCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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